![molecular formula C11H15N3O4 B2963199 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1275458-73-5](/img/structure/B2963199.png)
1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a pyrazole ring, a pyrrolidine ring, a carboxylic acid group, and a methoxyethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrrolidine rings would add a level of rigidity to the molecule, while the methoxyethyl and carboxylic acid groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Anti-inflammatory Applications
This compound is synthesized and studied for its potential anti-inflammatory and analgesic activities. For example, the synthesis of related pyrazole derivatives has demonstrated significant anti-inflammatory and analgesic properties in preclinical models, highlighting the therapeutic potential of these compounds in managing pain and inflammation without discussing specific drug use or dosage information (Muchowski et al., 1985).
Antimicrobial Activity
Research on pyrazine and pyridine derivatives, closely related to the compound of interest, has shown antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest the potential for developing new antimicrobial agents based on the structural framework of 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid and its analogs (Patel et al., 2011).
Anticancer Applications
Studies on organometallic complexes containing pyrazole and pyridine rings have explored their potential as anticancer agents. These investigations include the synthesis of compounds that inhibit specific enzymes or cellular processes involved in cancer progression, pointing towards the utility of the compound’s core structure in developing new anticancer strategies (Stepanenko et al., 2011).
Material Science and Structural Analysis
In material science, the compound and its derivatives are investigated for their crystalline structures and properties. X-ray diffraction studies, for instance, provide insights into the molecular and crystal structures of related compounds, which is crucial for understanding their physical properties and potential applications in materials science (Wang et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as rilapladib , target the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . Lp-PLA2 plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
If we consider the action of similar compounds, they function by inhibiting their target enzymes . For instance, Rilapladib inhibits Lp-PLA2, which is associated with the formation of atherosclerotic plaques . This inhibition can prevent the buildup of these plaques, thereby potentially treating atherosclerosis .
Biochemical Pathways
Similar compounds like rilapladib, which inhibit lp-pla2, can affect the pathway of atherosclerotic plaque formation .
Pharmacokinetics
Similar compounds, such as antisense oligonucleotides (asos), have been studied for their pharmacokinetics . These studies suggest that understanding the ADME properties of existing ASOs can foster further improvement of this cutting-edge therapy .
Result of Action
Similar compounds, such as rilapladib, have been found to inhibit the lp-pla2 enzyme, which can potentially prevent the buildup of atherosclerotic plaques .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of similar compounds .
Future Directions
properties
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-18-3-2-13-7-9(5-12-13)14-6-8(11(16)17)4-10(14)15/h5,7-8H,2-4,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZQBSVBGRQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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